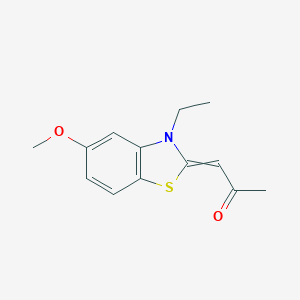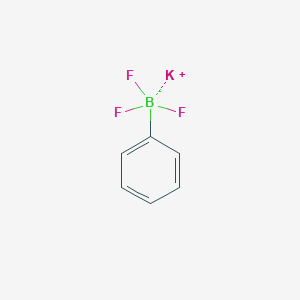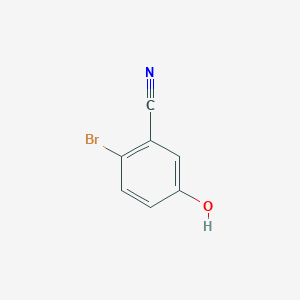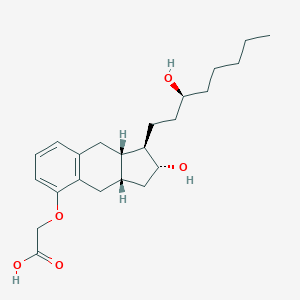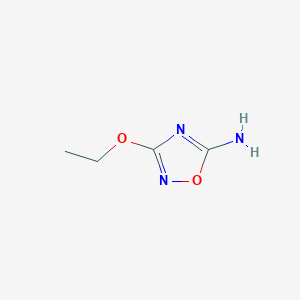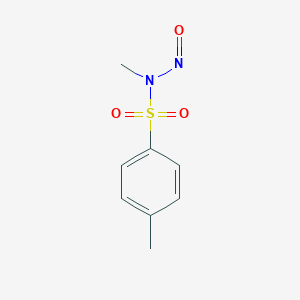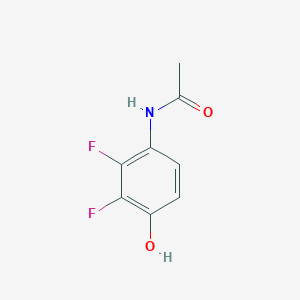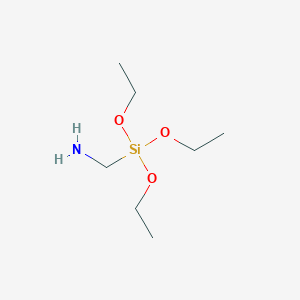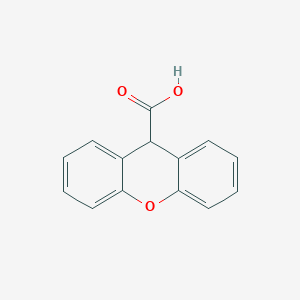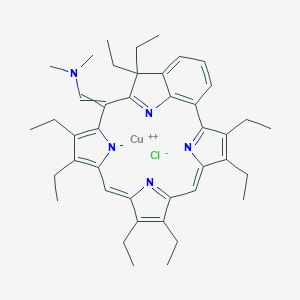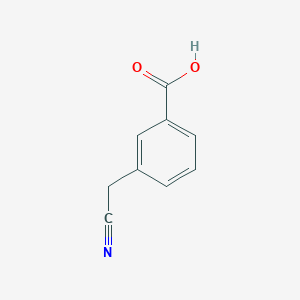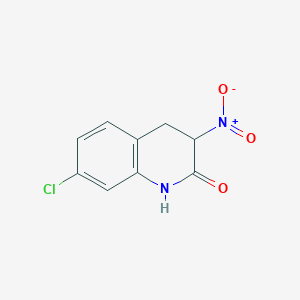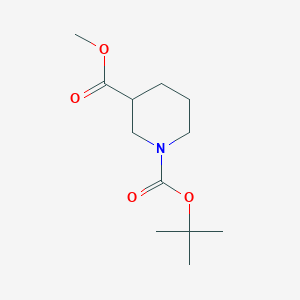![molecular formula C10H14O B120322 (1R,2S,3S,4S)-3-vinylbicyclo[2.2.1]heptane-2-carbaldehyde CAS No. 156880-57-8](/img/structure/B120322.png)
(1R,2S,3S,4S)-3-vinylbicyclo[2.2.1]heptane-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2S,3S,4S)-3-vinylbicyclo[2.2.1]heptane-2-carbaldehyde is a bicyclic compound that has gained significant attention in the scientific community due to its unique chemical structure and potential applications in various fields. The compound is also known as norbornadiene aldehyde and has the chemical formula C10H12O.2.1]heptane-2-carbaldehyde.
Mecanismo De Acción
The mechanism of action of (1R,2S,3S,4S)-3-vinylbicyclo[2.2.1]heptane-2-carbaldehyde is not well understood. However, studies have shown that the compound can undergo various chemical reactions, including Diels-Alder reactions, Michael additions, and cycloadditions, which make it a versatile compound for use in organic synthesis.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of (1R,2S,3S,4S)-3-vinylbicyclo[2.2.1]heptane-2-carbaldehyde. However, studies have shown that the compound does not exhibit any significant toxicity or adverse effects on biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (1R,2S,3S,4S)-3-vinylbicyclo[2.2.1]heptane-2-carbaldehyde in lab experiments include its unique chemical structure, versatility, and potential applications in various fields of scientific research. However, the limitations of using the compound include its complex synthesis process, limited availability, and lack of information on its biochemical and physiological effects.
Direcciones Futuras
There are several future directions for research on (1R,2S,3S,4S)-3-vinylbicyclo[2.2.1]heptane-2-carbaldehyde. These include exploring its potential applications in drug discovery, organic synthesis, and materials science. Further studies are also needed to elucidate the compound's mechanism of action and its biochemical and physiological effects on biological systems. Additionally, efforts should be made to develop more efficient and cost-effective synthesis methods for the compound to make it more readily available for research purposes.
In conclusion, (1R,2S,3S,4S)-3-vinylbicyclo[2.2.1]heptane-2-carbaldehyde is a unique bicyclic compound that has potential applications in various fields of scientific research. Its complex synthesis process, limited availability, and lack of information on its biochemical and physiological effects are some of the limitations of using the compound in lab experiments. However, further research on the compound's potential applications and mechanism of action could lead to the development of new drugs, materials, and synthetic methods.
Métodos De Síntesis
(1R,2S,3S,4S)-3-vinylbicyclo[2.2.1]heptane-2-carbaldehyde can be synthesized through a multi-step reaction process. The first step involves the reaction of norbornadiene with vinyl magnesium bromide in the presence of a catalyst to form the corresponding vinyl norbornene. The second step involves oxidation of the vinyl norbornene using a suitable oxidizing agent to form the desired aldehyde product.
Aplicaciones Científicas De Investigación
(1R,2S,3S,4S)-3-vinylbicyclo[2.2.1]heptane-2-carbaldehyde has shown potential applications in various fields of scientific research. The compound has been used as a starting material for the synthesis of various biologically active molecules, including natural products and pharmaceuticals. It has also been used as a ligand in organometallic chemistry and as a reagent in organic synthesis.
Propiedades
Número CAS |
156880-57-8 |
|---|---|
Nombre del producto |
(1R,2S,3S,4S)-3-vinylbicyclo[2.2.1]heptane-2-carbaldehyde |
Fórmula molecular |
C10H14O |
Peso molecular |
150.22 g/mol |
Nombre IUPAC |
(1R,2S,3S,4S)-3-ethenylbicyclo[2.2.1]heptane-2-carbaldehyde |
InChI |
InChI=1S/C10H14O/c1-2-9-7-3-4-8(5-7)10(9)6-11/h2,6-10H,1,3-5H2/t7-,8+,9-,10-/m0/s1 |
Clave InChI |
JCKKBRXWDBWAEP-JXUBOQSCSA-N |
SMILES isomérico |
C=C[C@H]1[C@H]2CC[C@H](C2)[C@@H]1C=O |
SMILES |
C=CC1C2CCC(C2)C1C=O |
SMILES canónico |
C=CC1C2CCC(C2)C1C=O |
Sinónimos |
Bicyclo[2.2.1]heptane-2-carboxaldehyde, 3-ethenyl-, [1R-(2-exo,3-endo)]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



